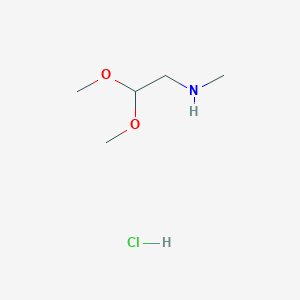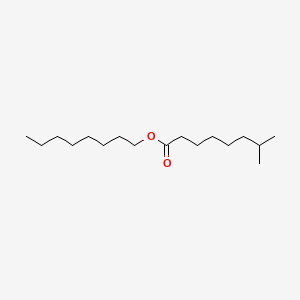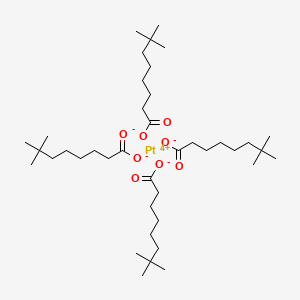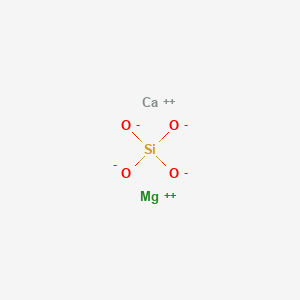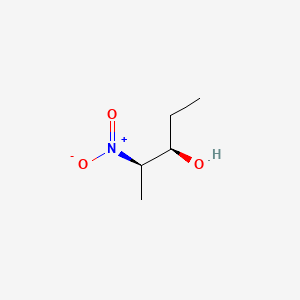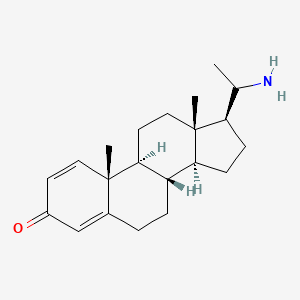
(S)-3,7-Dimethyloct-6-enyl isovalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3,7-Dimethyloct-6-enyl isovalerate is an organic compound known for its unique chemical structure and properties. It is an ester derived from isovaleric acid and a specific alcohol component. This compound is often found in various natural sources and has a range of applications in different fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,7-Dimethyloct-6-enyl isovalerate typically involves the esterification of isovaleric acid with an alcohol component. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester in high purity.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as chromatography, further ensures the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3,7-Dimethyloct-6-enyl isovalerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary alcohols.
Aplicaciones Científicas De Investigación
(S)-3,7-Dimethyloct-6-enyl isovalerate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-3,7-Dimethyloct-6-enyl isovalerate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may exert its effects by modulating the activity of enzymes or receptors involved in metabolic pathways. The compound’s ability to induce oxidative stress and affect mitochondrial membrane potential has been studied in the context of its anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
Geranyl isovalerate: Another ester with similar structural features and biological activities.
Isoamyl acetate: Known for its fruity odor and used in flavoring and fragrance industries.
Methyl isovalerate: A related ester with different physical and chemical properties.
Uniqueness
(S)-3,7-Dimethyloct-6-enyl isovalerate stands out due to its specific stereochemistry and the unique combination of functional groups, which contribute to its distinct chemical reactivity and biological activities.
Propiedades
Número CAS |
94086-64-3 |
|---|---|
Fórmula molecular |
C15H28O2 |
Peso molecular |
240.38 g/mol |
Nombre IUPAC |
[(3S)-3,7-dimethyloct-6-enyl] 3-methylbutanoate |
InChI |
InChI=1S/C15H28O2/c1-12(2)7-6-8-14(5)9-10-17-15(16)11-13(3)4/h7,13-14H,6,8-11H2,1-5H3/t14-/m0/s1 |
Clave InChI |
WZTNQQJXPYEGAF-AWEZNQCLSA-N |
SMILES isomérico |
C[C@@H](CCC=C(C)C)CCOC(=O)CC(C)C |
SMILES canónico |
CC(C)CC(=O)OCCC(C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-4-ium iodide](/img/structure/B12647574.png)
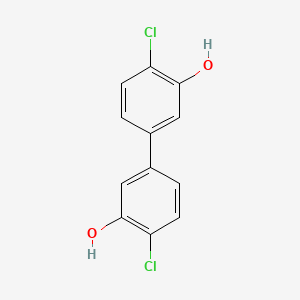
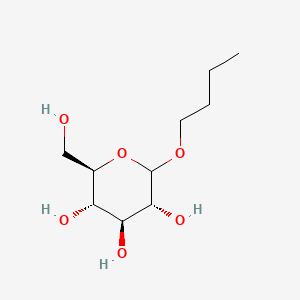

![2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid](/img/structure/B12647590.png)
